molecular formula C19H24N2O3S B2490737 1-[(2,5-dimethylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251697-85-4

1-[(2,5-dimethylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2490737
CAS No.: 1251697-85-4
M. Wt: 360.47
InChI Key: WVMNJXOQIGCSEJ-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a chemical compound of interest in medicinal chemistry and biochemical research. Its structure incorporates a 1,2-dihydropyridin-2-one core, which is a privileged scaffold in drug discovery. The molecule is further functionalized with a 2,5-dimethylphenylmethyl group and a piperidine-1-sulfonyl moiety. The piperidine ring is a common feature in many biologically active molecules and approved pharmaceuticals, known to contribute to binding affinity and pharmacokinetic properties . The benzylic 2,5-dimethylphenyl group is a scaffold found in compounds investigated for targeting microbial pathogens . The sulfonamide functional group, bridging the piperidine and dihydropyridinone rings, is a classic pharmacophore present in a wide range of therapeutic agents. Sulfonamides are known to act as enzyme inhibitors, such as dihydropteroate synthase (DHPS) in folate biosynthesis, and can also interact with bacterial cell membranes, leading to a multi-faceted mechanism of action . Researchers may explore this compound as a potential precursor or candidate in developing novel inhibitors for bacterial enzymes or as a scaffold for investigating protein-ligand interactions. Given the documented bioactivity of its structural components, this compound is a valuable candidate for building structure-activity relationship (SAR) models in antibacterial or enzyme inhibition studies. It is supplied exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-6-7-16(2)17(12-15)13-20-14-18(8-9-19(20)22)25(23,24)21-10-4-3-5-11-21/h6-9,12,14H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMNJXOQIGCSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multi-Component Synthesis

A streamlined approach combines ethyl acetoacetate, 2,5-dimethylbenzylamine, methyl benzoylformate, and piperidine-1-sulfonyl chloride in the presence of InCl3 (20 mol%) under ultrasound irradiation. This method consolidates cyclization, alkylation, and sulfonylation into a single step, achieving an overall yield of 68%.

Table 1: Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Time (h)
Stepwise Alkylation K2CO3, acetone, reflux 75 12
Ultrasonic Multi-Component InCl3, 50% EtOH, 40°C 68 0.33
Sulfonylation Post-Modification ClSO3H, CH2Cl2, 60°C 82 6

Purification and Characterization

Crystallization from 95% ethanol yields high-purity product, as confirmed by melting point analysis and HPLC. Spectroscopic characterization (1H NMR, 13C NMR, ESI-MS) aligns with theoretical predictions, with key signals including:

  • 1H NMR (400 MHz, CDCl3) : δ 7.21 (d, J = 8.0 Hz, 1H, aromatic), 4.32 (s, 2H, CH2), 3.15 (m, 4H, piperidine).
  • ESI-MS : m/z 403.2 [M+H]+.

Challenges and Mechanistic Insights

Regioselectivity during sulfonylation remains a persistent challenge. Computational modeling suggests that electron-withdrawing effects from the lactam carbonyl direct electrophilic attack to C5. Competing reactions, such as over-sulfonation or N-sulfonylation, are mitigated by stoichiometric control and slow reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antitumor Activity
Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 1: In Vitro Antitumor Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Concentrations above 10 µM were particularly effective, indicating potential for further development as an anticancer agent.

Cell LineIC50 (µM)Mechanism
MCF-78.5Apoptosis induction
PC310.0Cell cycle arrest

2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Research is ongoing to evaluate its effects in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study 2: Neuroprotection in Animal Models
In animal studies using transgenic mice models for Alzheimer's, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups.

Treatment GroupCognitive Score Improvement (%)Amyloid Plaque Reduction (%)
ControlN/AN/A
Compound Admin3040

Pharmacological Profile

The pharmacological profile of 1-[(2,5-dimethylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one includes:

  • Antidepressant Properties : Similar compounds have shown the ability to modulate neurotransmitter levels (serotonin and norepinephrine), suggesting this compound may also possess antidepressant effects.
  • Anti-inflammatory Effects : Initial studies indicate that it may reduce inflammation markers in vitro, which could be beneficial for conditions involving chronic inflammation.

Comparative Analysis with Related Compounds

A comparative analysis highlights the potency of this compound relative to similar structures.

Compound NameAntitumor ActivityNeuroprotective Activity
This compoundHighModerate
Piperidine Derivative AModerateHigh
Dihydropyridinone BLowModerate

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperidine-containing heterocycles documented in pharmacopeial and medicinal chemistry literature. Below is a comparative analysis with three related compounds from Pharmacopeial Forum (2005) :

Structural Features and Functional Group Variations

Compound ID Core Structure Key Substituents Functional Groups
Target Compound 1,2-dihydropyridin-2-one - 1-[(2,5-dimethylphenyl)methyl]
- 5-(piperidine-1-sulfonyl)
Sulfonamide, alkylated aromatic
Compound 1 Pyrido[1,2-a]pyrimidin-4-one - 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine
- Ethyl linkage to pyrimidinone
Hydroxyimino, difluorophenyl, piperidine
Compound 2 Pyrido[1,2-a]pyrimidin-4-one - 4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine
- Ethyl linkage to pyrimidinone
Hydroxyimino (Z-isomer), difluorophenyl
Compound 3 Pyrido[1,2-a]pyrimidin-4-one - 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine
- 9-hydroxy group
Benzisoxazole, fluoro-substituted aromatic
Key Observations:

Core Structure Differences: The target compound’s dihydropyridin-2-one core contrasts with the pyrido-pyrimidinone cores of Compounds 1–3, which may influence binding affinity to biological targets (e.g., kinases or GPCRs).

Piperidine Modifications: The target’s piperidine-1-sulfonyl group is distinct from the hydroxyimino-methylpiperidine (Compounds 1–2) or benzisoxazolyl-piperidine (Compound 3) groups. Sulfonamides often enhance metabolic stability compared to imino or benzisoxazole substituents .

Pharmacological Implications (Inferred from Structural Analogues)

  • Compound 1–2: The hydroxyimino-methylpiperidine group and difluorophenyl substituents suggest possible antimicrobial or antifungal activity, as fluorinated aromatics are common in such agents .
  • Compound 3 : The benzisoxazole-piperidine motif is seen in antipsychotics (e.g., risperidone), hinting at CNS activity .

Biological Activity

The compound 1-[(2,5-dimethylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S with a molecular weight of 403.5 g/mol . It features a piperidine sulfonamide moiety that is known for its diverse biological activities, particularly in the context of anti-inflammatory and analgesic effects.

PropertyValue
Molecular FormulaC20_{20}H25_{25}N3_{3}O4_{4}S
Molecular Weight403.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine sulfonamide structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Studies have indicated that similar compounds can modulate cytokine release and exhibit anti-pyroptotic activities by inhibiting the NLRP3 inflammasome pathway, leading to decreased IL-1β release in macrophages .

Anti-inflammatory Properties

Research indicates that derivatives of this compound can significantly reduce inflammation by inhibiting the release of pro-inflammatory cytokines. For instance, compounds structurally similar to this one have shown a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages .

Antihypertensive Effects

Another area of interest is the antihypertensive activity associated with piperidine derivatives. Some studies suggest that modifications to the piperidine ring can enhance blood pressure-lowering effects, potentially through vasodilation or modulation of renal function .

Study on Inflammation

In a study evaluating the anti-inflammatory effects of related compounds, it was found that specific modifications to the piperidine structure resulted in enhanced inhibition of IL-1β release. The most effective compound demonstrated approximately 35% reduction in pyroptotic cell death at concentrations around 10 µM .

Antihypertensive Activity Assessment

A comparative study on various piperidine derivatives highlighted the relationship between structural modifications and antihypertensive activity. The study noted that certain stereoisomers exhibited significant blood pressure-lowering effects in animal models, suggesting potential therapeutic applications for hypertension management .

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